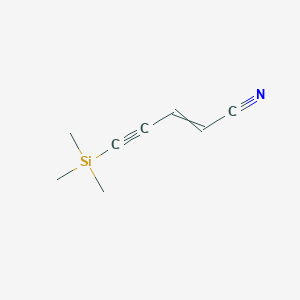

5-(Trimethylsilyl)pent-2-en-4-ynenitrile

Beschreibung

5-(Trimethylsilyl)pent-2-en-4-ynenitrile is a structurally unique organosilicon compound featuring a conjugated enynenitrile backbone with a trimethylsilyl (TMS) group at position 4. Its molecular formula is C₉H₁₃NSi, and it combines a nitrile group, a triple bond, and a terminal TMS moiety. This compound is synthesized via a one-step reaction from bromocyanoacetylene, as reported by Ligny and Gau, yielding 60% of the product as a yellow oil . Key spectroscopic data include a characteristic ¹H NMR signal at δ 0.25 ppm (TMS protons) and a ¹³C NMR peak at δ 122.2 ppm (sp-hybridized carbon adjacent to the nitrile group) . The TMS group enhances stability and modulates electronic properties, making the compound valuable in organic synthesis and materials science.

Eigenschaften

CAS-Nummer |

54599-65-4 |

|---|---|

Molekularformel |

C8H11NSi |

Molekulargewicht |

149.26 g/mol |

IUPAC-Name |

5-trimethylsilylpent-2-en-4-ynenitrile |

InChI |

InChI=1S/C8H11NSi/c1-10(2,3)8-6-4-5-7-9/h4-5H,1-3H3 |

InChI-Schlüssel |

PFWOHJKIAVVHDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C#CC=CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile typically involves the hydrolysis of corresponding zirconocene aza-metallacycles in toluene. The reaction is carried out under an argon atmosphere using standard Schlenk techniques. Toluene and n-hexane are dried over activated aluminum oxide columns .

Industrial Production Methods

The use of zirconocene aza-metallacycles and hydrolysis in toluene can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trimethylsilyl)pent-2-en-4-ynenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Trimethylsilyl)pent-2-en-4-ynenitrile has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s derivatives are used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the double and triple bonds provide sites for electrophilic addition and cycloaddition reactions. These interactions facilitate the formation of various products and intermediates in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Variation in Silyl Groups

The silyl group significantly influences reactivity and steric bulk. Comparative examples include:

Key Findings :

- Trimethylsilyl (TMS) : Balances electronic stabilization (via σ*-orbital conjugation) and minimal steric hindrance, enabling efficient synthetic applications .

- Triethylsilyl (TES) : Increased hydrophobicity and steric bulk may reduce reactivity in nucleophilic substitutions compared to TMS .

- Tert-butyldimethylsilyl (TBS) : Bulkier than TMS, often used to protect hydroxyl groups in complex molecules like nucleotides .

Functional Group Variations

Substituents on the enynenitrile backbone alter electronic and reactivity profiles:

Key Findings :

- Nitrile Group : Stabilizes the triple bond via conjugation, enabling participation in cycloaddition and cross-coupling reactions .

- Ester Group : Reduces electrophilicity at the β-carbon, favoring nucleophilic acyl substitutions over enyne reactivity .

- Amino/Hydroxy Groups: Introduce hydrogen-bonding interactions, useful in supramolecular chemistry but less stable under acidic conditions .

Structural Analogues in Asymmetric Catalysis

Key Findings :

- The TMS group in cyclohexenones enhances enantioselectivity by stabilizing intermediates during Rh(I)-catalyzed arylation .

- This suggests that the TMS group in 5-(Trimethylsilyl)pent-2-en-4-ynenitrile could similarly influence regioselectivity in metal-mediated reactions.

Research Findings and Data Tables

Reactivity Trends

| Reaction Type | 5-(Trimethylsilyl)pent-2-en-4-ynenitrile | Methyl Ester Analog |

|---|---|---|

| Cycloaddition | High reactivity (conjugated enyne) | Moderate (ester deactivation) |

| Nucleophilic Substitution | Limited (stabilized by TMS) | Favored at ester carbonyl |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.